5-Phenyl-1H-indazole
Overview
Description
5-Phenyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are characterized by a fused ring system consisting of a benzene ring and a pyrazole ring
Mechanism of Action
Target of Action
The primary target of 5-Phenyl-1H-indazole is the Tyrosine-protein kinase JAK2 . This enzyme plays a crucial role in signal transduction from various cytokine receptors to the nucleus, influencing cell proliferation, survival, and inflammatory responses .
Mode of Action
This inhibition disrupts the downstream signaling pathways, leading to changes in cellular responses .
Biochemical Pathways
The JAK2 enzyme is part of the JAK-STAT signaling pathway, which is involved in various cellular processes, including cell growth, differentiation, apoptosis, and immune response . By inhibiting JAK2, this compound can affect these processes, potentially leading to anti-inflammatory and anticancer effects .
Result of Action
This compound has been shown to inhibit cell growth, with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines . This suggests that the compound may have potential as an anticancer agent .
Biochemical Analysis
Biochemical Properties
5-Phenyl-1H-indazole interacts with various enzymes, proteins, and other biomolecules, contributing to its wide range of biological activities . For instance, certain indazole derivatives have been tested as inhibitors of tyrosine threonine kinase (TTK) .
Cellular Effects
This compound has shown to influence cell function in various ways. For example, a compound similar to this compound, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, was able to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Metabolic Pathways
This compound is likely involved in various metabolic pathways, interacting with enzymes or cofactors. Specific details about these metabolic pathways and the effects of this compound on metabolic flux or metabolite levels are not currently available .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method is the reaction of ortho-fluorobenzaldehyde with phenylhydrazine, followed by cyclization to form the indazole ring . Another approach involves the use of ortho-aminobenzaldehydes and hydrazine under acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions. For instance, a copper acetate-catalyzed synthesis using oxygen as the terminal oxidant has been described . This method provides good yields and minimizes the formation of byproducts.
Chemical Reactions Analysis
Types of Reactions: 5-Phenyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, often using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Phenyl-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
1H-Indazole: Lacks the phenyl group at the 5-position, making it less hydrophobic.
2H-Indazole: Differently substituted, leading to variations in reactivity and biological activity.
5-Phenyl-2H-indazole: Similar structure but with different electronic properties due to the position of the nitrogen atom.
Uniqueness: 5-Phenyl-1H-indazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for drug development, offering opportunities for the design of selective inhibitors and other therapeutic agents .
Properties
IUPAC Name |
5-phenyl-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-4-10(5-3-1)11-6-7-13-12(8-11)9-14-15-13/h1-9H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHTYMOOIFVIJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)NN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570389 | |
Record name | 5-Phenyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185316-58-9 | |
Record name | 5-Phenyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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